![molecular formula C10H14N2O5S B3952254 N-(2-methoxy-1-methylethyl)-4-nitrobenzenesulfonamide](/img/structure/B3952254.png)
N-(2-methoxy-1-methylethyl)-4-nitrobenzenesulfonamide
Overview
Description
N-(2-methoxy-1-methylethyl)-4-nitrobenzenesulfonamide, also known as MNBS, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. MNBS has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mechanism of Action
The mechanism of action of N-(2-methoxy-1-methylethyl)-4-nitrobenzenesulfonamide involves the binding of the compound to specific amino acid residues within the active site of target enzymes. This binding prevents the enzymes from functioning properly, leading to a decrease in enzyme activity and subsequent changes in cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes involved in cellular signaling pathways. This inhibition can lead to changes in cellular processes such as cell growth and differentiation, and can also affect the immune system and other physiological processes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxy-1-methylethyl)-4-nitrobenzenesulfonamide in lab experiments is that it is a reversible inhibitor of certain enzymes, allowing researchers to study the effects of enzyme inhibition on various biological processes. However, one limitation of using this compound is that it may not be effective in all types of experiments, and may not be suitable for use in certain cell types or organisms.
Future Directions
There are a number of potential future directions for research involving N-(2-methoxy-1-methylethyl)-4-nitrobenzenesulfonamide. One area of interest is the development of new this compound analogs with improved potency and selectivity for specific enzymes. Additionally, researchers may explore the use of this compound in the development of new therapeutics for a variety of different diseases and conditions. Finally, this compound may also be used as a tool for studying the role of specific enzymes in various biological processes, and for identifying new targets for drug development.
Scientific Research Applications
N-(2-methoxy-1-methylethyl)-4-nitrobenzenesulfonamide has been used in a variety of different scientific research applications, including studies of enzyme activity, protein-protein interactions, and cellular signaling pathways. One of the main advantages of using this compound in these types of studies is that it is a reversible inhibitor of certain enzymes, allowing researchers to study the effects of enzyme inhibition on various biological processes.
properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-4-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-8(7-17-2)11-18(15,16)10-5-3-9(4-6-10)12(13)14/h3-6,8,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYCSFINUTUHOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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